molecular formula C5H5BrN2 B1272052 3-Amino-4-bromopyridine CAS No. 239137-39-4

3-Amino-4-bromopyridine

Cat. No. B1272052
M. Wt: 173.01 g/mol
InChI Key: LKQGBXRGSPSTES-UHFFFAOYSA-N
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Description

3-Amino-4-bromopyridine is a compound that belongs to the class of organic molecules known as aminopyridines. These compounds are characterized by the presence of an amino group attached to a pyridine ring, a structure that is common in many biologically active molecules and useful intermediates in chemical synthesis. The bromine atom in 3-amino-4-bromopyridine adds to the reactivity of the molecule, making it a versatile intermediate for various chemical transformations and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of brominated aminopyridines, including 3-amino-4-bromopyridine, typically involves the reaction of ammonia with bromopyridines. The reactivity of the bromine atoms towards ammonia is a key factor in the preparation of these compounds . Additionally, the synthesis of related zinc(II) coordination compounds with 3- and 4-aminopyridine has been reported, which involves the reaction of Zn(CH3COO)2·2H2O with aminopyridines in water or methanol solutions .

Molecular Structure Analysis

The molecular structure of aminopyridines has been extensively studied using density functional theory (DFT) methods. For instance, the molecular structure and vibrational spectra of 3-amino-2-bromopyridine have been investigated, providing insights into the electronic and vibrational characteristics of the molecule . Similarly, the structure of 2-amino-3-bromopyridine has been characterized by single-crystal X-ray analysis, revealing hydrogen bonding interactions that stabilize the crystal structure .

Chemical Reactions Analysis

Brominated aminopyridines are reactive intermediates that can undergo various chemical reactions. The bromine atom in these compounds is susceptible to nucleophilic substitution, allowing for the introduction of different functional groups. For example, a modified Sandmeyer reaction has been used to transform 4-amino-4-norpyridoxol into its 4-bromo analogue . Additionally, amino-functionalized 2,2′-bipyridines have been synthesized through coupling reactions, demonstrating the synthetic versatility of brominated pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminopyridines are influenced by their molecular structure. The presence of an amino group and a halogen atom like bromine affects the molecule's polarity, solubility, and reactivity. Quantum mechanical calculations, including HOMO-LUMO energies and Fukui function, provide insights into the electronic properties of these molecules . The vibrational frequencies obtained from DFT calculations correlate with experimental spectroscopic data, aiding in the understanding of the compound's physical properties . Furthermore, the biological activity of these compounds can be inferred from their electrophilicity index and other calculated parameters .

Scientific Research Applications

  • Building Block in Organic Synthesis : Similar compounds like “3-Bromopyridine” are used as building blocks in organic synthesis . They participate as substrates in many reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling .

  • Synthesis of Indole Systems : A related compound, “3-Amino-2-bromopyridine”, has been used in a palladium-catalyzed synthesis of indole systems containing fused medium- and large-ring heterocycles .

Remember, handling and working with chemical compounds should always be done by trained professionals following appropriate safety protocols, as they can pose health risks . If you’re planning to work with “3-Amino-4-bromopyridine”, please make sure to follow all relevant safety guidelines.

  • Building Block in Organic Synthesis : Similar compounds like “3-Bromopyridine” are used as building blocks in organic synthesis . They participate as substrates in many reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling .

  • Synthesis of Indole Systems : A related compound, “3-Amino-2-bromopyridine”, has been used in a palladium-catalyzed synthesis of indole systems containing fused medium- and large-ring heterocycles .

Remember, handling and working with chemical compounds should always be done by trained professionals following appropriate safety protocols, as they can pose health risks . If you’re planning to work with “3-Amino-4-bromopyridine”, please make sure to follow all relevant safety guidelines.

Safety And Hazards

3-Amino-4-bromopyridine may cause serious eye irritation, skin irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. If it comes into contact with the skin, it should be washed off with plenty of soap and water. Protective gloves, clothing, and eye/face protection should be worn when handling this chemical .

properties

IUPAC Name

4-bromopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c6-4-1-2-8-3-5(4)7/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQGBXRGSPSTES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376592
Record name 3-Amino-4-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-bromopyridine

CAS RN

239137-39-4
Record name 3-Amino-4-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-bromopyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
JW Streef, HJ Den Hertog - Recueil des Travaux Chimiques …, 1966 - Wiley Online Library
… 3,4Diaminopyridine (XI) is not formed from the dibromopyridines IV and V via 3-amino-4-bromopyridine (XIII); it was established that whereas XIII remained unchanged when treated …
Number of citations: 25 onlinelibrary.wiley.com
CA Wilhelmsen, ADC Dixon… - The Journal of organic …, 2018 - ACS Publications
N-Substituted 3-amino-4-halopyridines are valuable synthetic intermediates, as they readily provide access to imidazopyridines and similar heterocyclic systems. The direct synthesis of …
Number of citations: 4 pubs.acs.org
MJD Pires, DL Poeira, SI Purificacao… - Organic letters, 2016 - ACS Publications
A practical palladium-catalyzed cascade C–N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines is described for a straightforward synthesis of substituted 4…
Number of citations: 51 pubs.acs.org
CA Wilhelmsen - 2016 - search.proquest.com
… 25 mL round bottom flask and magnetic stir bar was added N-Boc-3-amino-4-bromopyridine … 25 mL round bottom flask and magnetic stir bar was added N-Boc-3-amino-4-bromopyridine …
Number of citations: 4 search.proquest.com
HJ Den Hertog, DJ Buurman - Recueil des Travaux Chimiques …, 1972 - Wiley Online Library
… It is probable that the pyridine analogue (3-amino-4-bromopyridine) does not change into 2,3-diaminopyridine; the presence of hydrogen attached to carbon atom 5 would enable the …
Number of citations: 21 onlinelibrary.wiley.com
CL Schardon, A Tuley, JAV Er, JC Swartzel… - …, 2017 - Wiley Online Library
We have investigated 4‐halopyridines as selective, tunable, and switchable covalent protein modifiers for use in the development of chemical probes. Nonenzymatic reactivity of 4‐…
F Tjosaas, IB Kjerstad, A Fiksdahl - Journal of Heterocyclic …, 2008 - Wiley Online Library
… Acidic hydrolysis of bromoamide (8) [11] afforded 3-amino-4-bromopyridine (10) (77%, Scheme 3). Compound 10 may alternatively be prepared (76%) by KOH/MeOH hydrolysis of 8 [17…
Number of citations: 7 onlinelibrary.wiley.com
XC Zhan, GQ Lin, JG Fu, X Ji, SS Zhang… - Advanced Synthesis & … - Wiley Online Library
… The reaction didn’t occur if the phenyl ring was replaced by the pyridine (eg 2-bromo-3aminopyridine, 3-amino-4-bromopyridine, 4-amino3-bromopyridine or 2-amino-3-bromopyridine). …
Number of citations: 0 onlinelibrary.wiley.com
V Stockmann, A Fiksdahl - Tetrahedron, 2008 - Elsevier
… These pyrido[3,4-b]thienopyrroles products can be prepared from 3-amino-4-bromopyridine by palladium catalysed Suzuki cross-coupling with suitable 2-/3-thiphene boronic acids …
Number of citations: 19 www.sciencedirect.com
M Yaseen, MA Rashid, MA Iqbal, Z Farooq… - Journal of Porphyrins …, 2020 - World Scientific
… and 3-amino-4-bromopyridine. After the successful photoinduced coupling of β-bromotetraarylporphyrins with 3,5-di-tert-butylaniline, pyrrolidine and 3-amino4-bromopyridine, a nickel-…
Number of citations: 1 www.worldscientific.com

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